Product packaging for Sn-glycero-3-phosphoserine(Cat. No.:)

Sn-glycero-3-phosphoserine

Cat. No.: B1209461
M. Wt: 259.15 g/mol
InChI Key: ZWZWYGMENQVNFU-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sn-glycero-3-phosphoserine is the fundamental backbone structure of phosphatidylserine (PS), a crucial anionic phospholipid class widely distributed in animals, plants, and microorganisms . This glycerophospholipid features a phosphorylserine moiety attached to the sn-glycerol-3-phosphate backbone, and it typically exists in salt form under physiological conditions . As a defined chemical standard, it is invaluable for research in lipidomics, biochemistry, and cell biology. In biological systems, phosphatidylserines are predominantly located on the inner monolayer surface of the plasma membrane and are the most abundant anionic phospholipids, contributing significantly to interfacial effects and non-specific electrostatic interactions within membranes . The propensity of the phosphatidylserine headgroup to chelate calcium ions via the charged oxygen atoms of both the carboxyl and phosphate groups modifies the polar head group conformation, an interaction of potential relevance in processes like bone formation . The distribution of phosphatidylserine is critically disturbed during cellular events such as platelet activation and apoptosis . This product is presented as a high-purity compound for use as an analytical standard in mass spectrometry-based lipidomic analyses, for studying phospholipid biosynthesis pathways—which involve an exchange reaction of serine for ethanolamine in phosphatidylethanolamine (PE)—and for investigating protein-lipid interactions . The fatty acid composition at the sn-1 and sn-2 positions of glycerol in naturally occurring phosphatidylserines is diverse and in constant flux due to remodeling; common moieties include palmitic, stearic, oleic, arachidonic, and docosahexaenoic acids . At physiological pH, phosphatidylserine molecules typically carry a net charge of -1 . This chemical is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14NO8P B1209461 Sn-glycero-3-phosphoserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxypropanoic acid

InChI

InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4-,5+/m1/s1

InChI Key

ZWZWYGMENQVNFU-UHNVWZDZSA-N

SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Isomeric SMILES

C([C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C(C(COP(=O)(O)OCC(C(=O)O)N)O)O

Origin of Product

United States

Biochemical Pathways and Enzymology of Sn Glycero 3 Phosphoserine Metabolism

Biosynthetic Routes to sn-Glycero-3-phosphoserine

The synthesis of this compound, a crucial phospholipid, primarily occurs in the endoplasmic reticulum (ER), particularly in regions known as mitochondria-associated membranes (MAM). nih.govnih.gov In mammalian cells, this process is not a de novo synthesis in the strictest sense but rather a conversion from existing phospholipids (B1166683). nih.gov

Key Enzymes and Reaction Mechanisms in de Novo Synthesis

The primary enzymes responsible for the synthesis of phosphatidylserine (B164497) (PS) are phosphatidylserine synthase-1 (PSS-1) and phosphatidylserine synthase-2 (PSS-2). nih.govwikipedia.org These enzymes catalyze a base-exchange reaction where the head group of a precursor phospholipid is replaced by L-serine. drugbank.compnas.org

Phosphatidylserine synthase-1 (PSS-1): This enzyme predominantly uses phosphatidylcholine (PC) as a substrate, exchanging the choline (B1196258) head group for serine. nih.govdrugbank.com This reaction is Ca2+-dependent. nih.gov

Phosphatidylserine synthase-2 (PSS-2): This enzyme primarily utilizes phosphatidylethanolamine (B1630911) (PE) as its substrate, replacing the ethanolamine (B43304) head group with serine. nih.govdrugbank.com This reaction is also dependent on Ca2+. nih.gov

The general reaction mechanism involves the nucleophilic attack of the hydroxyl group of L-serine on the phosphate (B84403) group of the precursor phospholipid, leading to the displacement of choline or ethanolamine.

In contrast to mammals, bacteria and yeast can synthesize phosphatidylserine de novo. This pathway involves the reaction of CDP-diacylglycerol with serine, catalyzed by phosphatidylserine synthase, to form phosphatidylserine and cytidine (B196190) monophosphate (CMP). wikipedia.org

Precursor Molecules and Metabolic Intermediates

The key precursor molecules for the synthesis of this compound in mammals are:

Phosphatidylcholine (PC): A major phospholipid in cell membranes, serving as the primary substrate for PSS-1. nih.gov

Phosphatidylethanolamine (PE): Another abundant membrane phospholipid that acts as the substrate for PSS-2. nih.gov

L-serine: An amino acid that provides the head group for the newly synthesized phosphatidylserine. nih.gov The brain can obtain serine from the bloodstream or synthesize it from glucose. nih.gov

The de novo synthesis of PC and PE themselves involves intermediates such as 1,2-diacylglycerol and CDP-choline or CDP-ethanolamine. nih.gov In the context of serine biosynthesis, the glycolytic intermediate 3-phosphoglycerate (B1209933) is converted through a series of enzymatic steps to produce serine. nih.govresearchgate.netbiorxiv.org This pathway involves the intermediates 3-phosphohydroxypyruvate and 3-phosphoserine. researchgate.netnih.govresearchgate.net

Interactive Data Table: Key Molecules in this compound Biosynthesis

MoleculeTypeRole in Biosynthesis
Phosphatidylcholine (PC)PrecursorSubstrate for PSS-1
Phosphatidylethanolamine (PE)PrecursorSubstrate for PSS-2
L-serinePrecursorProvides the serine head group
This compoundProductThe final phospholipid synthesized
3-PhosphoglycerateIntermediatePrecursor for serine synthesis
3-PhosphohydroxypyruvateIntermediateIntermediate in serine synthesis
3-PhosphoserineIntermediateIntermediate in serine synthesis

Catabolism and Metabolic Fates of this compound

The breakdown and subsequent metabolic integration of this compound are critical for maintaining cellular homeostasis and providing precursors for other essential molecules.

Enzymatic Hydrolysis and Degradation Pathways

The catabolism of phosphatidylserine is carried out by several enzymes:

Phosphatidylserine Decarboxylase (PSD): Located in the inner mitochondrial membrane, this enzyme catalyzes the decarboxylation of phosphatidylserine to form phosphatidylethanolamine (PE). nih.govnih.govyoutube.com This represents a significant pathway for PE synthesis in mitochondria. nih.gov

Phospholipases: Phospholipases A1 and A2 can hydrolyze phosphatidylserine to produce lysophosphatidylserine (B10771985). nih.gov This process involves the removal of a fatty acid from the glycerol (B35011) backbone.

Integration into Central Metabolic Networks

The products of phosphatidylserine catabolism are integrated into various central metabolic pathways:

Phosphatidylethanolamine (PE): The PE formed from PS decarboxylation is a vital component of mitochondrial membranes and can be further methylated to form phosphatidylcholine (PC) in the liver. wikipedia.org

Serine: The serine released from PS can be used for protein synthesis or enter other metabolic pathways. For instance, it can be converted to glycine (B1666218) or pyruvate.

Glycerol-3-phosphate: The glycerol backbone can be phosphorylated to glycerol-3-phosphate, which is an intermediate in both glycolysis and glycerolipid synthesis. nih.gov

Regulatory Mechanisms of this compound Metabolism

The metabolism of this compound is tightly regulated to ensure appropriate levels of this crucial phospholipid for cellular function.

Feedback Inhibition: Phosphatidylserine synthase-1 (PSS-1) is subject to end-product inhibition. nih.govembopress.org Elevated levels of phosphatidylserine directly inhibit the activity of PSS-1, thus preventing its overproduction. pnas.orgnih.gov Studies have shown that a specific arginine residue (Arg-95) in PSS-1 is crucial for this feedback inhibition. pnas.orgnih.gov

Transcriptional Regulation: The expression of the genes encoding for phosphatidylserine synthases is also regulated. For example, in the brain, the expression of the Pss1 gene, which encodes PSS-1, is regulated by transcription factors such as Sp1, Sp3, Sp4, and N-Myc. nih.gov This suggests that the synthesis of phosphatidylserine can be controlled at the genetic level in response to specific cellular needs. nih.gov

Precursor Availability: The availability of precursor molecules, such as L-serine and the phospholipids PC and PE, can also influence the rate of phosphatidylserine synthesis. In yeast, the presence of ethanolamine or choline in the growth medium can lead to a reduction in phosphatidylserine synthase activity, suggesting a regulatory link between the synthesis of different phospholipids. nih.gov

Transcriptional and Post-Translational Regulation of Enzymes

The expression and activity of enzymes responsible for this compound metabolism are meticulously governed by a host of regulatory factors, from transcription factors that control gene expression to post-translational modifications that modulate enzyme function.

The primary enzymes involved in the de novo synthesis of phosphatidylserine, and thus the formation of the this compound moiety, are the phosphatidylserine synthases (PSS), specifically PSS1 and PSS2 in mammalian cells. nih.gov These enzymes catalyze the base-exchange reactions where the head group of pre-existing phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), is replaced with L-serine. nih.gov The transcriptional regulation of the genes encoding these enzymes is a critical control point. For instance, the expression of Acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT), an enzyme involved in the initial steps of glycerophospholipid synthesis, is regulated by the transcription factor SREBP-1c (Sterol Regulatory Element-Binding Protein-1c). nih.gov While this is an upstream step, it influences the availability of the precursor for this compound formation.

Post-translational modifications add another layer of complexity to the regulation of these enzymes. For example, the activity of key enzymes in phosphatidylcholine biosynthesis, which is interconnected with PS synthesis, is regulated by their localization within the cell, a process that can be influenced by post-translational modifications. embopress.orgembopress.org While direct evidence for specific post-translational modifications of PSS1 and PSS2 is still an area of active research, the principle of such regulation is well-established in lipid metabolism.

Enzyme Regulating Transcription Factor/Molecule Effect on Enzyme Expression Cellular Context
Acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT)SREBP-1cUpregulationLiver cells, in response to insulin
Phosphatidylserine Synthase (PSS)-Upregulation of gene expression promotes PS biosynthesis. ontosight.aiGeneral cellular homeostasis
Phosphoserine aminotransferase (PSAT1)ATF4InductionMuscle stem cells upon activation

Allosteric Control and Feedback Mechanisms

Allosteric regulation and feedback inhibition are rapid and efficient mechanisms to control metabolic pathways by modulating the activity of key enzymes in response to the levels of specific metabolites. In the context of this compound metabolism, these mechanisms are crucial for maintaining lipid homeostasis.

A prominent example of feedback inhibition is the regulation of phosphatidylserine synthase 1 (PSS1). This enzyme is subject to strong end-product inhibition by phosphatidylserine. embopress.org This means that as the concentration of PS increases, it binds to an allosteric site on PSS1, leading to a conformational change that reduces the enzyme's catalytic activity. This feedback loop prevents the excessive production of PS and, consequently, the over-accumulation of its this compound backbone.

Furthermore, the synthesis of phosphatidylserine can be influenced by the availability of its precursors and the activity of related metabolic pathways. For instance, in rat cerebral cortex, the activity of the serine base exchange enzyme, responsible for PS synthesis, is modulated by molecules such as GTP-gamma-S and AlF4-, known activators of G proteins, suggesting a complex regulatory network involving signal transduction pathways. nih.gov ATP has also been shown to have an inhibitory effect on PS synthesis in brain homogenates. nih.gov

The broader metabolic network also plays a role. The synthesis of L-serine, a direct precursor for this compound formation, is itself tightly regulated. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step in the phosphorylated pathway of L-serine biosynthesis, is allosterically inhibited by L-serine. nih.gov This feedback mechanism ensures that the production of L-serine is matched to the cell's demand for it, including its use in phospholipid synthesis.

Enzyme Allosteric Effector Type of Regulation Mechanism of Action
Phosphatidylserine Synthase 1 (PSS1)PhosphatidylserineFeedback InhibitionEnd-product binds to an allosteric site, reducing enzyme activity. embopress.org
Serine base exchange enzymeGTP-gamma-S, AlF4-InhibitionActivation of G proteins leads to reduced enzyme activity in rat cerebral cortex plasma membranes. nih.gov
Serine base exchange enzymeATPInhibitionReduces phosphatidylserine synthesis in rat cerebral cortex homogenates. nih.gov
Serine base exchange enzymeHeparinActivationIncreases enzyme activity in plasma membranes and homogenates. nih.gov
3-phosphoglycerate dehydrogenase (PHGDH)L-serineFeedback InhibitionL-serine binds to an allosteric site, inhibiting the first step of its own synthesis. nih.gov

Cellular and Molecular Functions of Sn Glycero 3 Phosphoserine

Role in Phospholipid Biosynthesis and Membrane Dynamics

sn-Glycero-3-phosphoserine is a vital intermediate in the biosynthesis of phospholipids (B1166683), which are fundamental components of cellular membranes. Its role extends beyond that of a simple precursor, influencing the composition and dynamic nature of these critical biological structures.

Contribution to Phosphatidylserine (B164497) Synthesis and Speciation

The primary role of this compound is as a direct precursor to phosphatidylserine (PS), a major anionic phospholipid. In mammalian cells, PS is synthesized through base-exchange reactions where the head group of pre-existing phospholipids, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced with serine. embopress.org These reactions are catalyzed by two distinct enzymes located in the endoplasmic reticulum (ER), namely phosphatidylserine synthase-1 (PSS1) and phosphatidylserine synthase-2 (PSS2). embopress.org

In bacteria like Escherichia coli, the synthesis of phosphatidylethanolamine (PE), the most abundant phospholipid in their membranes, relies on phosphatidylserine synthase (PssA). nih.gov PssA converts cytidine (B196190) diphosphate (B83284) diacylglycerol (CDP-DG) and L-serine into phosphatidylserine, which is then decarboxylated to form PE. nih.gov

The availability of this compound, derived from the glycolytic intermediate 3-phosphoglycerate (B1209933), is a key determinant in the rate of PS synthesis. nih.govresearchgate.net The "phosphorylated pathway" for serine biosynthesis, involving the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, generates the serine required for PS synthesis. nih.govresearchgate.netfrontiersin.org This pathway is crucial for providing the necessary building blocks for phospholipid production, especially in rapidly proliferating cells. nih.govnih.gov

Interestingly, research has shown that the brain is particularly enriched with PS containing docosahexaenoic acid (DHA). DHA can enhance PS synthesis, thereby increasing the PS content in neuronal membranes and influencing PS-dependent signaling and protein function. nih.gov

Influence on Membrane Asymmetry and Vesicle Trafficking

Phosphatidylserine, synthesized from this compound, plays a critical role in establishing and maintaining the asymmetric distribution of phospholipids in the plasma membrane. mdpi.com In healthy eukaryotic cells, PS is predominantly located in the inner leaflet of the plasma membrane, facing the cytoplasm. nih.govnih.gov This asymmetry is actively maintained by enzymes called flippases. mdpi.com

The asymmetric distribution of PS is crucial for a variety of cellular functions. mdpi.comnih.gov The inner leaflet localization of PS contributes to the negative charge of the cytosolic face of the plasma membrane, which is important for the recruitment and activation of various signaling proteins. nih.gov The loss of this asymmetry, where PS becomes exposed on the outer leaflet, is a well-recognized early signal of apoptosis, or programmed cell death. nih.govnih.govyoutube.com

Furthermore, the specific lipid composition of different organelle membranes, including the presence of PS, is important for vesicle trafficking. nih.gov Adaptor protein (AP) complexes, such as AP-3, are involved in sorting and packaging cargo proteins into vesicles for transport between organelles like the trans-Golgi network and endosomes. nih.gov While a direct interaction between AP-3 and PS has not been definitively established, the distinct lipid environments of these organelles, which include PS, are known to be critical for the recruitment of proteins involved in vesicle formation and transport. nih.gov

Enzyme ClassFunction in Membrane Dynamics
Flippases Maintain PS asymmetry by transporting it to the inner leaflet of the plasma membrane. mdpi.com
Scramblases Can diminish PS asymmetry, particularly during apoptosis. mdpi.com
Phosphatidylserine Synthases (PSS1 & PSS2) Synthesize PS in the endoplasmic reticulum, initiating its journey to other membranes. embopress.org

Participation in Intracellular Signaling Pathways

This compound, primarily through its conversion to phosphatidylserine, is a key player in a multitude of intracellular signaling events that govern fundamental cellular processes.

Interaction with Signal Transduction Proteins and Enzymes

Phosphatidylserine, located on the inner leaflet of the plasma membrane, serves as a crucial docking site and allosteric activator for a variety of signaling proteins and enzymes. nih.gov The negatively charged headgroup of PS facilitates the recruitment and activation of proteins containing specific domains that recognize this lipid.

A prominent example is Protein Kinase C (PKC), a family of enzymes that play central roles in signal transduction pathways involved in cell growth, differentiation, and apoptosis. sigmaaldrich.com The activation of many PKC isoforms requires their translocation to the plasma membrane and interaction with PS. nih.govsigmaaldrich.com

Similarly, the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in pathways that promote cell survival and inhibit apoptosis, is recruited to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphoinositides, a process that is also influenced by the presence of PS. nih.gov The Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that regulates cell proliferation and differentiation, also requires interaction with membrane lipids, including PS, for its activation. nih.gov

Furthermore, the 14-3-3 family of proteins, which are highly conserved regulatory molecules that bind to a multitude of signaling proteins, have been shown to specifically recognize phosphoserine-containing motifs. nih.govwustl.edu This interaction is critical for the activation and assembly of protein complexes involved in signal transduction. nih.govwustl.edu While this interaction is with a phosphorylated serine residue within a protein, it highlights the importance of the phosphoserine moiety in mediating protein-protein interactions within signaling cascades.

Signaling Protein/EnzymeRole of Phosphatidylserine in its Function
Protein Kinase C (PKC) Binds to PS on the inner plasma membrane for activation. nih.govsigmaaldrich.com
Akt (Protein Kinase B) Membrane recruitment and activation is influenced by PS. nih.gov
Raf-1 Kinase Requires interaction with membrane lipids, including PS, for activation. nih.gov
14-3-3 Proteins Bind to phosphoserine motifs on target proteins to regulate their activity. nih.govwustl.edu

Mechanistic Roles in Apoptotic Processes and Efferocytosis Signaling

The translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane is a hallmark of early apoptosis. nih.govsigmaaldrich.com This externalized PS acts as an "eat-me" signal, recognized by phagocytic cells such as macrophages, leading to a process called efferocytosis—the efficient and non-inflammatory clearance of apoptotic cells. nih.gov

The recognition of exposed PS by macrophages is mediated by specific receptors. nih.gov For instance, TIM-4 on macrophages can bind directly to PS on apoptotic cells. nih.gov This binding, however, often requires the involvement of bridging molecules like Gas6 or Protein S, which then engage TAM receptors (such as MerTK and Axl) on the phagocyte to initiate engulfment. nih.gov

The interaction between PS on apoptotic cells and macrophage receptors not only triggers their removal but also initiates an anti-inflammatory signaling cascade. nih.gov The ingestion of apoptotic cells by macrophages has been shown to induce the secretion of transforming growth factor-beta1 (TGF-β1), a potent anti-inflammatory cytokine. nih.gov This PS-dependent mechanism is crucial for the resolution of inflammation. nih.gov Studies have shown that instilling apoptotic cells into sites of inflammation can enhance its resolution, an effect that is dependent on PS exposure and the local induction of TGF-β1. nih.gov

Modulation of Cell Growth and Differentiation Pathways in Model Systems

The pathways leading to and from this compound are intrinsically linked to cell proliferation and differentiation. The synthesis of L-serine, a precursor for this compound and subsequently phosphatidylserine, is critical for the production of nucleotides, proteins, and lipids necessary for cell growth. nih.govnih.gov

Phosphoserine phosphatase (PSP), an enzyme in the serine biosynthesis pathway, has been identified as being highly expressed in proliferating neural progenitors and adult neural stem cells. nih.gov This suggests a significant role for this pathway in maintaining the proliferative capacity of stem and progenitor cells. nih.gov

Furthermore, in the context of cancer, L-3-phosphoserine phosphatase (PSPH) has been found to be upregulated in cutaneous squamous cell carcinoma (SCC). nih.gov Knockdown of PSPH in SCC cells has been shown to dramatically reduce their proliferation, indicating that this enzyme, and by extension the phosphoserine metabolic pathway, is critical for the growth of these cancer cells. nih.gov

The activation of signaling pathways that support neuronal survival and differentiation, such as those involving Akt, Raf-1, and PKC, are dependent on their interaction with PS in the neuronal membranes. nih.gov By influencing the synthesis and availability of PS, the metabolic pathways connected to this compound can therefore modulate these critical developmental processes in the nervous system. nih.gov

Non-Membrane Associated Functions and Interactions with Macromolecules

While this compound is a component of cellular membranes, it also plays crucial roles in cellular signaling pathways through direct interactions with various macromolecules, independent of its structural role within the lipid bilayer. These interactions are pivotal in modulating a range of physiological and pathophysiological processes.

Research has identified this compound and other lysophosphatidylserines (LysoPS) as signaling molecules that can directly bind to and regulate the activity of specific proteins, thereby initiating downstream cellular responses. The primary mechanisms of its non-membrane associated functions involve interactions with G-protein coupled receptors and protein kinases.

Interaction with G-Protein Coupled Receptors (GPCRs)

A significant body of research has established that lysophosphatidylserines are endogenous ligands for a specific subfamily of G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov These interactions are highly specific and trigger intracellular signaling cascades that influence a variety of cellular functions. The identified LysoPS-specific receptors include:

GPR34 (LPS1) nih.gov

P2Y10 (LPS2) nih.gov

GPR174 (LPS3) wikipedia.orgnih.gov

The binding of LysoPS to these receptors can initiate signaling pathways that lead to diverse cellular outcomes, such as the modulation of immune responses. wikipedia.orgnih.gov For instance, the interaction of LysoPS with GPR174 has been shown to suppress the production of Interleukin-2 (IL-2) in CD4 T-cells, thereby influencing T-cell function. wikipedia.org Furthermore, these interactions can trigger mast cell degranulation, a critical event in allergic and inflammatory responses. wikipedia.org The specificity of LysoPS for this family of GPCRs has opened avenues for the development of synthetic agonists and antagonists to selectively modulate their activity for therapeutic purposes. nih.govacs.org

Modulation of Protein Kinase C (PKC) Activity

This compound and related lysophospholipids can directly influence the activity of Protein Kinase C (PKC), a family of enzymes that are central to many signal transduction pathways, controlling processes like cell growth, differentiation, and apoptosis. nih.govnih.gov While phosphatidylserine (a molecule with two fatty acid chains) is a known cofactor for PKC activation, studies have shown that lysophosphatidylserine (B10771985) can further enhance PKC activity under specific conditions. nih.govdrugbank.com This activation is often dependent on the presence of other signaling molecules like diacylglycerol (DAG) and calcium ions. nih.gov The ability of this compound to modulate PKC suggests its involvement in a wide array of cellular regulatory events.

Other Cellular and Molecular Interactions

Beyond its well-defined roles with GPCRs and PKC, evidence suggests that this compound and its metabolic precursors are involved in other significant cellular processes:

Glucose Transport: Lysophosphatidylserine has been observed to enhance glucose transport, which can contribute to the lowering of blood glucose levels. wikipedia.org

Toll-like Receptor 2 (TLR2) Activation: Certain lysophosphatidylserines can trigger Toll-like receptor 2, indicating a role in the innate immune response. wikipedia.org

Interaction with 14-3-3 Proteins: The phosphoserine headgroup of this compound is a motif recognized by 14-3-3 proteins. nih.gov These are highly conserved regulatory proteins that bind to phosphoserine-containing motifs on a multitude of signaling proteins, thereby influencing their activity and localization. While direct binding of this compound to 14-3-3 proteins is an area for further research, the structural similarity suggests a potential for interaction.

The following table summarizes the key macromolecules that interact with this compound and other lysophosphatidylserines in a non-membrane context and the functional outcomes of these interactions.

Interacting MacromoleculeClass of MacromoleculeCellular Function ModulatedResearch Findings
GPR34 (LPS1) G-Protein Coupled ReceptorSignal TransductionActs as an endogenous ligand, initiating intracellular signaling cascades. nih.gov
P2Y10 (LPS2) G-Protein Coupled ReceptorSignal TransductionFunctions as a specific receptor for lysophosphatidylserine, mediating its signaling effects. nih.gov
GPR174 (LPS3) G-Protein Coupled ReceptorImmune RegulationSuppresses IL-2 production in CD4 T-cells upon binding. wikipedia.orgnih.gov
Protein Kinase C (PKC) KinaseSignal Transduction, Cellular RegulationCan enhance the activation of PKC, influencing numerous downstream cellular processes. nih.govnih.govdrugbank.com
Toll-like Receptor 2 (TLR2) ReceptorInnate ImmunityCan be triggered by certain lysophosphatidylserines, initiating an immune response. wikipedia.org
14-3-3 Proteins Regulatory ProteinSignal Transduction, Protein ScaffoldingRecognize phosphoserine motifs, suggesting a potential interaction, though direct binding with free this compound requires further investigation. nih.gov

Advanced Analytical Methodologies for Sn Glycero 3 Phosphoserine in Research Settings

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis.mdpi.comspringernature.com

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of sn-glycero-3-phosphoserine and its derivatives. mdpi.comspringernature.com This powerful combination allows for the separation of complex mixtures followed by highly sensitive and specific detection and identification of individual components based on their mass-to-charge ratio.

Method Development and Optimization for Phosphoserine Species.nih.govyoutube.com

The successful analysis of phosphoserine-containing lipids like this compound by LC-MS is highly dependent on meticulous method development and optimization. nih.govyoutube.com This involves the careful selection of several key parameters to achieve optimal separation, ionization, and detection.

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is a commonly employed technique for separating phosphoserine species. The choice of the stationary phase (e.g., C18) and the mobile phase composition are critical for achieving good chromatographic resolution. acs.org For instance, using a propyl ester derivatization can improve the chromatography of polar peptides. nih.gov Gradients of organic solvents, such as acetonitrile (B52724) or methanol, with an aqueous phase containing a modifier like formic acid are typically used to elute the analytes from the column. youtube.com Optimizing the gradient profile is essential to separate this compound from other structurally similar lipids and isomers.

Mass Spectrometry Detection: Electrospray ionization (ESI) is the most common ionization source for analyzing phospholipids (B1166683), as it is a soft ionization technique that minimizes fragmentation of the parent molecule. creative-proteomics.com Both positive and negative ion modes can be used, with the choice depending on the specific adducts and fragments that provide the most structural information and sensitivity. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, are often preferred for their ability to provide accurate mass measurements, which aids in the confident identification of this compound. nih.gov

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of phosphoserine species. nih.gov By isolating the precursor ion corresponding to this compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. creative-proteomics.com For phosphatidylserine (B164497) (PS) species, a neutral loss of the serine headgroup (87 u) is a key diagnostic fragment. nih.gov In a study on 1-palmitoyl-2-oleoyl-sn-3-glycero-phosphoserine (POPS), fragmentation pathways included the loss of the PS polar head group and carboxylate anions of modified fatty acyl chains. nih.gov

Sample Preparation and Enrichment: Due to the often low abundance of specific phosphoserine species in biological matrices, enrichment strategies are frequently necessary. springernature.com Techniques like immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) chromatography are widely used to selectively capture phosphopeptides and phospholipids, thereby increasing their concentration and improving the chances of detection by LC-MS. mdpi.comcreative-proteomics.com

A comparative overview of different LC-MS parameters for phosphoserine analysis is presented below:

ParameterOptions & ConsiderationsKey Findings/Applications
Chromatography Reversed-Phase (C18, C8), HILICPropyl ester derivatization improves chromatography of polar peptides. nih.gov
Mobile Phase Acetonitrile/Methanol gradients with formic acid or ammonium (B1175870) acetateFormic acid is a versatile and MS-compatible modifier. youtube.com
Ionization Electrospray Ionization (ESI) - Positive and Negative modesESI is a soft ionization technique ideal for intact lipid analysis. creative-proteomics.com
Mass Analyzer Orbitrap, Time-of-Flight (TOF), Quadrupole Ion Trap (QIT)High-resolution instruments provide accurate mass for confident identification. nih.govresearchgate.net
Fragmentation Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD)Neutral loss of the serine headgroup (87 u) is a characteristic fragment for PS. creative-proteomics.comnih.gov
Enrichment Immobilized Metal Affinity Chromatography (IMAC), Titanium Dioxide (TiO2)Essential for analyzing low-abundance phosphoserine species. mdpi.comcreative-proteomics.com

Isotopic Labeling Strategies for Metabolic Flux Analysis.nih.gov

Isotopic labeling, in conjunction with LC-MS, is a powerful tool for investigating the metabolic fate of this compound. Metabolic flux analysis (MFA) utilizes stable isotope tracers to track the movement of atoms through metabolic pathways. nih.gov By supplying cells or organisms with a labeled precursor, such as a stable isotope-labeled version of serine or glycerol (B35011), researchers can follow the incorporation of the label into this compound and its downstream metabolites.

This approach provides quantitative information on the rates of synthesis, turnover, and interconversion of this phospholipid. nih.gov For instance, by measuring the rate of incorporation of a ¹³C or ¹⁵N label, one can determine the de novo synthesis rate of this compound.

Different labeling strategies can be employed, including:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): While traditionally used for proteomics, SILAC principles can be adapted for lipidomics to compare the metabolism of this compound under different conditions.

¹³C or ¹⁵N Labeled Precursors: Direct feeding of cells with labeled serine or glycerol allows for the precise tracking of these precursors into the this compound molecule.

The analysis of the resulting mass isotopologue distribution by LC-MS provides a detailed picture of the metabolic fluxes through the pathways involving this compound. This information is invaluable for understanding how cellular metabolism adapts to various physiological and pathological states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization in Solution.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent, non-destructive technique that provides detailed atomic-level information about the structure, dynamics, and interactions of molecules in solution. nih.gov For this compound, NMR is instrumental in elucidating its three-dimensional structure and conformational preferences.

Application of Multi-Nuclear NMR (e.g., ¹H, ¹³C, ³¹P)

The comprehensive structural analysis of this compound relies on the application of various NMR experiments that probe different atomic nuclei within the molecule.

¹H NMR: Proton NMR is fundamental for identifying the different proton environments in this compound. Chemical shifts and coupling constants provide information about the connectivity of atoms and the dihedral angles between adjacent protons, which helps to define the conformation of the glycerol and serine moieties.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can reveal subtle structural changes.

³¹P NMR: Phosphorus-31 NMR is particularly valuable for studying phospholipids. The chemical shift of the ³¹P nucleus in the phosphate (B84403) group is highly sensitive to its local environment, including its ionization state and interactions with other molecules. nih.gov Studies on phosphoserine residues in proteins have shown that the ³¹P NMR signal can provide information about the pKa of the phosphate group and its mobility. nih.gov For instance, the ³¹P NMR of the phosphoserine residue in porcine pepsinogen showed a narrow line width, suggesting high mobility. nih.gov

The combination of these multi-nuclear NMR experiments provides a detailed picture of the molecular structure of this compound in solution.

NucleusInformation ProvidedExample Application
¹H Proton environments, connectivity, dihedral anglesDefining the conformation of the glycerol and serine backbone.
¹³C Carbon skeleton, local electronic environmentDetecting subtle structural changes upon interaction with other molecules.
³¹P Phosphate group environment, ionization state, mobilityDetermining the pKa of the phosphate group and its exposure to solvent. nih.gov

Conformational Analysis and Molecular Interaction Studies

NMR spectroscopy is a powerful tool for investigating the conformational flexibility of this compound and its interactions with other molecules. The conformation of the headgroup, which includes the phosphoserine moiety, is of particular interest as it dictates how the molecule presents itself at the membrane surface and interacts with binding partners.

Conformational Analysis: By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), which provide through-space distance information between protons, researchers can determine the preferred conformation of the this compound headgroup. This includes the relative orientation of the glycerol backbone and the serine residue. For example, NMR studies can distinguish between different rotamers around the various single bonds in the molecule. researchgate.net

Molecular Interaction Studies: NMR is highly sensitive to changes in the local environment of a molecule upon binding to another molecule. By monitoring changes in chemical shifts (chemical shift perturbation mapping) and other NMR parameters of this compound upon the addition of a binding partner, such as a protein or a metal ion, the binding site and the nature of the interaction can be characterized. For instance, changes in the ³¹P chemical shift can indicate direct interaction with the phosphate group. Similarly, perturbations in the ¹H and ¹³C chemical shifts of the serine and glycerol moieties can map the binding interface.

Enzymatic Assays for Specific Detection and Quantification.nih.gov

Enzymatic assays offer a highly specific and often sensitive method for the detection and quantification of this compound and related phospholipids. nih.gov These assays rely on the use of enzymes that specifically recognize and act upon the target molecule, leading to a measurable product.

A common strategy for the quantification of phospholipids involves a series of coupled enzymatic reactions that ultimately produce a colored or fluorescent product. For the analysis of phosphatidylserine (PS), a multi-step enzymatic assay can be employed. While a direct assay for this compound is less common, the principles can be adapted from assays for related compounds.

An example of a coupled enzymatic assay for a phospholipid like phosphatidylcholine (PC), which can be conceptually adapted, involves the following steps:

Hydrolysis by Phospholipase D (PLD): PLD specifically hydrolyzes the phosphodiester bond in phospholipids, releasing the headgroup. In the case of PS, this would release serine.

Oxidation: The released product can then be acted upon by a specific oxidase, generating hydrogen peroxide (H₂O₂).

Detection: The H₂O₂ produced is then used in a peroxidase-catalyzed reaction with a chromogenic or fluorogenic substrate, such as Amplex Red, to produce a measurable signal. nih.gov The intensity of the color or fluorescence is directly proportional to the amount of the initial phospholipid.

The specificity of these assays is conferred by the high selectivity of the enzymes used. For quantification, a standard curve is generated using known concentrations of the analyte, in this case, a pure standard of this compound or a closely related phosphatidylserine.

Microscopic and Imaging Techniques for Subcellular Localization in Cellular Models

The precise subcellular localization of this compound and its acylated derivatives, phosphatidylserines, is crucial for their diverse biological functions, from signaling to maintaining membrane integrity. Visualizing the distribution of these specific lipid molecules within the complex architecture of a cell presents significant analytical challenges. However, advanced microscopic and imaging techniques have emerged, offering powerful tools to map the spatial and temporal dynamics of these phospholipids in cellular models. These methodologies primarily fall into two categories: fluorescence-based microscopy and mass spectrometry imaging.

Fluorescence microscopy techniques offer high spatial resolution and the ability to perform live-cell imaging, providing dynamic information on lipid trafficking and localization. These methods often rely on probes that specifically recognize the target lipid or fluorescently tagged analogues that mimic the behavior of the endogenous molecule.

One of the most widely used approaches for detecting phosphatidylserine (PS) on the cell surface is through the use of the protein Annexin (B1180172) V, which has a high affinity for PS in the presence of calcium. While invaluable for identifying apoptotic cells where PS is externalized, its utility for intracellular localization is limited. To overcome this, genetically encoded biosensors have been developed. A notable example is a sensor based on the C2 domain of lactadherin (Lact-C2), which binds specifically to PS. When fused to a fluorescent protein like GFP (Green Fluorescent Protein), GFP-LactC2 serves as a powerful probe to visualize pools of PS on the cytosolic leaflets of various organelles in living cells. nih.gov Studies using this biosensor have revealed significant concentrations of cytoplasmically exposed PS on the plasma membrane, the trans-Golgi network, and various endocytic organelles. uq.edu.au

Another powerful fluorescence-based strategy involves the use of synthetic lipid analogues. TopFluor-PS, a fluorescent analogue of phosphatidylserine, has been instrumental in studying the distribution and dynamics of PS within live cells. nih.gov This approach allows for the tracking of the lipid as it is incorporated into cellular membranes and transported between organelles. Such studies have provided insights into the mobility of PS within different membrane compartments and have helped to reveal its presence in the luminal leaflet of the endoplasmic reticulum. nih.gov While these tools have been extensively used for phosphatidylserine, the development of specific fluorescent probes for the lyso-form, this compound, is an area of ongoing research. The principles, however, suggest that similar strategies could be adapted to create probes for its visualization.

Table 1: Fluorescence-Based Techniques for Phosphatidylserine Localization

Technique Probe/Method Target Molecule Key Findings
Genetically Encoded Biosensor GFP-LactC2 Phosphatidylserine (PS) Revealed PS clusters on the plasma membrane, trans-Golgi network, and endocytic organelles. nih.govuq.edu.au
Fluorescent Lipid Analogue TopFluor-PS Phosphatidylserine (PS) Enabled tracking of PS mobility and dynamics within endomembranes and the plasma membrane. nih.gov
Polarity-Sensitive Dye pSIVA (Annexin-based) Phosphatidylserine (PS) Detects externalized PS on apoptotic cells in real-time with low background. nih.gov

Mass Spectrometry Imaging (MSI) represents a paradigm shift in molecular imaging, as it allows for the label-free detection and spatial mapping of multiple molecules, including specific lipid species, directly in biological tissues and even single cells. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI generate ions from a sample surface and analyze their mass-to-charge ratio to create a molecular map. nii.ac.jp

MSI has been successfully employed to visualize the distribution of various phospholipids and lysophospholipids in tissue sections. For instance, MALDI-MSI has been used to show distinct localization patterns of different phosphatidylcholine species in the lung and to reveal increased levels of lysophosphatidylcholine (B164491) in the injured region of the brain following a stroke. nih.govresearchgate.net These studies demonstrate the potential of MSI to map the distribution of this compound and its acylated forms. By analyzing the mass spectra from different regions of a cell culture or tissue section, it is theoretically possible to determine the relative abundance and localization of this compound. While achieving true subcellular resolution with MSI remains a significant challenge, ongoing advancements in instrumentation are continually improving the spatial resolution of these techniques.

Table 2: Mass Spectrometry Imaging Techniques for Lipid Analysis

Technique Principle Advantage Application Example
MALDI-MSI A laser desorbs and ionizes molecules from a tissue section coated with a matrix. High sensitivity, label-free detection of multiple analytes. Mapping the distribution of phosphatidylcholines in lung tissue and lysophosphatidylcholines in ischemic brain tissue. nih.govresearchgate.net
DESI-MSI A charged solvent spray desorbs and ionizes molecules from a surface under ambient conditions. Requires minimal sample preparation (no matrix required). Imaging of various lipid species directly from biological surfaces. nii.ac.jp
SIMS A primary ion beam bombards the sample surface, ejecting secondary ions for mass analysis. High spatial resolution, capable of elemental and molecular imaging. Studying the metabolism of individual lipid species, though extensive fragmentation can be a challenge. researchgate.net

Investigation of Sn Glycero 3 Phosphoserine in Disease Models and Biomolecular Dysregulation

Altered Metabolism of sn-Glycero-3-phosphoserine in Experimental Disease Models

Neurodegenerative Disease Models (e.g., Alzheimer's, Prion Diseases)

In the context of neurodegenerative diseases, the metabolism of serine-containing phospholipids (B1166683) has been a subject of investigation, particularly in Alzheimer's disease (AD). Research has shown that L-phosphoserine, a structurally related metabolite, is found at elevated concentrations in the brains of individuals with Alzheimer's disease. nih.gov This increase may have physiological consequences, as L-phosphoserine has been demonstrated to interact with specific subtypes of L-glutamate receptors, acting as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov Given that excessive stimulation of NMDA receptors is linked to excitotoxicity, a process implicated in neuronal damage in AD, the modulation of these receptors by elevated L-phosphoserine could play a role in the disease's progression. nih.gov

The biosynthesis of L-serine, the precursor for phosphatidylserine (B164497), is also altered in AD. nih.gov This pathway, which involves the conversion of 3-phosphoglycerate (B1209933) from glycolysis, can be affected by the glucose hypometabolism frequently observed in the AD brain. nih.gov Dysregulation of the enzymes in this pathway, such as phosphoserine phosphatase, can impact the availability of L-serine for the synthesis of this compound containing lipids. nih.gov

While direct studies on this compound in prion diseases are less prevalent, the fundamental mechanisms of these diseases, which involve the accumulation of misfolded prion proteins (PrPSc) and subsequent neuroinflammation and neurodegeneration, suggest potential roles for altered lipid metabolism. nih.govnih.gov The extensive brain degeneration, synaptic alterations, and inflammatory responses characteristic of prion diseases could plausibly involve changes in the composition and metabolism of membrane phospholipids like phosphatidylserine. nih.gov

Disease ModelKey Finding Related to this compound MetabolismPotential Implication
Alzheimer's DiseaseElevated levels of L-phosphoserine in the brain. nih.govInteraction with NMDA receptors, potentially modulating excitotoxicity. nih.govnih.gov
Alzheimer's DiseaseDysregulation of the L-serine biosynthetic pathway. nih.govAltered availability of precursors for phosphatidylserine synthesis. nih.gov
Prion DiseasesGeneral neuroinflammation and degeneration. nih.govPotential for altered membrane phospholipid metabolism, though direct evidence for this compound is emerging.

Metabolic Disorder Models (e.g., Ethanol-Induced Lipid Dysregulation)

The link between ethanol (B145695) metabolism and lipid biosynthesis, particularly concerning the precursors of this compound, has been investigated in models of ethanol-induced fatty liver. A study using isotopically labeled ethanol in rats demonstrated a direct coupling of ethanol oxidation to the synthesis of lipids. The research revealed that the NADH produced during the metabolic breakdown of ethanol is utilized in the formation of a specific pool of sn-glycerol-3-phosphate. nih.gov This pool of sn-glycerol-3-phosphate is then preferentially used for the synthesis of phosphatidic acid, a key intermediate in the formation of triacylglycerols. nih.gov This finding suggests a mechanism by which chronic ethanol consumption can lead to the accumulation of fat in the liver, a condition known as alcoholic fatty liver disease. The increased synthesis of sn-glycerol-3-phosphate from ethanol metabolism directly contributes to the overproduction of lipids, highlighting a critical node of metabolic dysregulation. nih.gov

Metabolic Disorder ModelObserved Alteration in this compound PathwayConsequence
Ethanol-Induced Lipid DysregulationIncreased formation of a specific pool of sn-glycerol-3-phosphate due to NADH produced from ethanol oxidation. nih.govEnhanced synthesis of phosphatidic acid and subsequent triacylglycerol accumulation, leading to fatty liver. nih.gov

Oncological Models and Cancer Cell Membrane Research

In the field of oncology, the metabolism and localization of phosphatidylserine have been shown to be significantly altered in cancer cells, contributing to tumor progression and immune evasion. A key finding is the externalization of phosphatidylserine on the surface of tumor cells. nih.gov While in healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane, many cancer cells display PS on their outer leaflet. nih.gov This exposed PS acts as a signal that fosters an immunosuppressive tumor microenvironment. nih.gov For instance, research has shown that tumor cells engineered to constantly expose PS grow larger than their wild-type counterparts and are associated with a higher presence of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor growth, and fewer tumor-antigen-specific T cells. nih.gov

Furthermore, the enzymatic machinery involved in serine and phosphoserine metabolism is also dysregulated in cancer. Phosphoserine phosphatase (PSPH), an enzyme in the L-serine synthesis pathway, has been found to promote the progression of certain cancers, such as lung cancer, through mechanisms that are independent of its role in L-serine biosynthesis. nih.gov This suggests that PSPH may have additional functions that contribute to the malignant phenotype.

Oncological Model/Research AreaFinding Related to this compound/PSImpact on Cancer Progression
Cancer Cell Membrane ResearchExternalization of phosphatidylserine (PS) on the tumor cell surface. nih.govPromotes an immunosuppressive tumor microenvironment, leading to increased tumor growth. nih.gov
Lung Cancer ModelsUpregulation and altered function of phosphoserine phosphatase (PSPH). nih.govPromotes lung cancer progression through non-canonical, L-serine-independent pathways. nih.gov

Mechanistic Contributions to Cellular Pathophysiology

Dysregulation of Apoptotic Pathways in Disease Contexts

One of the most well-characterized roles of this compound, in the form of phosphatidylserine, is its function as a critical signal in the process of apoptosis, or programmed cell death. In healthy cells, PS is strictly segregated to the inner leaflet of the plasma membrane. frontiersin.org During apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet. This exposed PS serves as an "eat-me" signal, which is recognized by phagocytic cells, leading to the swift and efficient clearance of the apoptotic cell. frontiersin.orgnih.gov This process is crucial for tissue homeostasis and preventing inflammation.

The dysregulation of this pathway can have significant pathological consequences. The molecular machinery responsible for PS externalization includes enzymes called scramblases, which are activated during apoptosis, and flippases, which are concurrently inactivated. frontiersin.org The failure to properly expose PS on apoptotic cells can lead to a deficient clearance of these cells, which can trigger autoimmune responses. Conversely, the inappropriate exposure of PS on viable cells can lead to their erroneous destruction. The induction of apoptosis by the external application of phosphatidylserine has been demonstrated in cell culture, with the process showing stereo-specificity for the natural L-serine configuration of PS. nih.gov This suggests the involvement of specific molecular recognition in the apoptotic process triggered by PS. nih.gov

Impaired Membrane Integrity and Function in Pathological States

The structural integrity and fluidity of cellular membranes are vital for their proper function, and phosphatidylserine plays a significant role in maintaining these properties. creative-proteomics.com As a key component of the cell membrane, PS contributes to the formation of lipid rafts and microdomains, which are specialized regions that organize and concentrate proteins involved in signaling and other cellular processes. creative-proteomics.com The asymmetric distribution of PS between the inner and outer leaflets of the plasma membrane is fundamental to its function. frontiersin.org

In pathological states, the integrity of the cell membrane can be compromised. For example, in non-viable cells, the loss of membrane integrity leads to a reduction in the specific interactions between phospholipids. acs.org The maintenance of PS asymmetry is an active process, and its disruption, as seen in apoptosis, is a profound change to the membrane's state. nih.gov The exposure of the negatively charged headgroup of PS on the cell surface can alter the membrane's biophysical properties and its interactions with the extracellular environment. nih.gov This can impact a wide range of cellular functions that are dependent on membrane integrity, including ion transport, receptor signaling, and cell-cell interactions.

Aberrant Signaling Cascade Modulation in Disease Models

This compound, a member of the lysophosphatidylserine (B10771985) (Lyso-PS) class of signaling lipids, has been shown to modulate several signaling cascades, the dysregulation of which is implicated in a variety of disease models. nih.gov Lyso-PS, including this compound, exerts its effects through interaction with specific G-protein coupled receptors (GPCRs), namely GPR34, P2Y10, and GPR174. wikipedia.org

In the context of autoimmune conditions, research in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has revealed a significant role for the Lyso-PS/GPR174 signaling axis. nih.govnih.gov GPR174 is highly expressed on regulatory T cells (T reg cells), which are crucial for maintaining immune homeostasis. nih.govnih.gov The binding of Lyso-PS to GPR174 has been found to constrain the development and suppressive function of these T reg cells. nih.govnih.gov Consequently, mice lacking GPR174 exhibited a higher number of functional T reg cells and were less susceptible to EAE. nih.govnih.gov This suggests that in inflammatory conditions where Lyso-PS levels may be elevated, this signaling pathway could down-modulate the protective T reg cell response, thereby exacerbating autoimmune pathology. nih.gov

In models of inflammatory bowel disease (IBD), specifically Crohn's disease (CD), Lyso-PS derived from the gut microbiota has been identified as a key driver of pathological inflammatory responses. rupress.org Fecal samples from patients with Crohn's disease showed elevated concentrations of Lyso-PS. rupress.org This increase was associated with a higher abundance of microbiota possessing the phospholipase A enzyme, which generates lysophospholipids. rupress.org In mouse models of colitis, administration of Lyso-PS led to an exaggeration of large intestinal inflammation. rupress.org The underlying mechanism involves Lyso-PS inducing metabolic reprogramming in IFN-γ–producing CD4+ T cells (Th1 cells), leading to aberrant and heightened effector responses. rupress.org Specifically, Lyso-PS was shown to increase HIF-1α protein levels in Th1 cells, an effect that could be mitigated by a ROCK inhibitor, suggesting the involvement of the Rho-ROCK signaling pathway. rupress.org

Furthermore, Lyso-PS has been demonstrated to stimulate intracellular calcium signaling and chemotactic migration in human cancer cells. nih.gov This is a common downstream effect of GPCR activation and is known to be involved in promoting cell proliferation. nih.gov While not directly stimulating normal leukocytes, Lyso-PS has been shown to stimulate leukemic cells. wikipedia.org

The broader serine synthesis pathway, which ultimately provides the precursor for this compound, is also implicated in cancer. Upregulation of enzymes like phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the pathway, has been observed in melanoma and breast cancer. nih.gov This increased serine synthesis provides a growth advantage to tumors, particularly in environments where serine levels are limited. nih.gov

Disease ModelSignaling Pathway AffectedKey Findings
Experimental Autoimmune Encephalomyelitis (EAE) Lyso-PS/GPR174 signaling in T-regulatory cellsGPR174 deficiency leads to increased T-regulatory cells and reduced disease susceptibility. nih.govnih.gov
Crohn's Disease (Mouse Colitis Model) Lyso-PS induced Th1 cell metabolic reprogramming (Rho-ROCK/HIF-1α)Microbiota-derived Lyso-PS exacerbates intestinal inflammation by promoting pathological Th1 responses. rupress.org
Cancer (Human Cancer Cells) Intracellular Calcium SignalingLyso-PS stimulates calcium mobilization and chemotaxis, potentially promoting proliferation. nih.gov

Identification as a Biomarker Candidate in Pre-Clinical Research Models

The dysregulation of this compound and related lysophosphatidylserines in various disease pathologies has led to their investigation as potential biomarkers in pre-clinical research.

In the context of inflammatory bowel disease, the elevated levels of Lyso-PS in the feces of patients with Crohn's disease, as well as in mouse models of colitis, position it as a strong candidate for a disease activity biomarker. rupress.org A study comparing fecal samples from Crohn's disease patients with those from healthy controls demonstrated a significant increase in Lyso-PS concentrations in the patient group. rupress.org This correlated with an altered gut microbiota composition, specifically an enrichment of bacteria with phospholipase A activity. rupress.org

AnalyteSample TypeDisease Model/Patient CohortKey Finding
Lysophosphatidylserine (Lyso-PS)FecesCrohn's Disease Patients vs. Healthy ControlsElevated Lyso-PS concentration in Crohn's disease patients. rupress.org
Microbiota Gene (phospholipase A)Fecal DNACrohn's Disease Patients vs. Healthy ControlsHigher relative abundance of microbiota with phospholipase A in Crohn's disease patients. rupress.org

Furthermore, defects in the metabolism of Lyso-PS are directly linked to the rare autosomal recessive neurological disorder known as PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract). researchgate.net This disease is caused by mutations in the ABHD12 gene, which encodes the primary lipase (B570770) responsible for degrading Lyso-PS in the central nervous system. researchgate.net The resulting accumulation of Lyso-PS is a key pathological feature, indicating its potential as a diagnostic or prognostic biomarker for this and potentially other neurological conditions where this pathway is disrupted. nih.govresearchgate.net

Disorders of the serine biosynthesis pathway, which produces the precursors for this compound, also highlight the biomarker potential of related metabolites. In phosphoserine aminotransferase deficiency, a disorder of serine biosynthesis, patients exhibit low concentrations of serine and glycine (B1666218) in plasma and cerebrospinal fluid, leading to severe neurological symptoms. nih.gov This underscores the principle that measuring levels of compounds within this metabolic pathway can be indicative of specific disease states.

Synthetic Chemistry and Chemoenzymatic Approaches to Sn Glycero 3 Phosphoserine and Its Analogues for Research Applications

Total Chemical Synthesis Strategies for sn-Glycero-3-phosphoserine

A key approach involves the reaction of glycerylphenylphosphoryl chloride with a protected L-serine derivative, such as N-carbobenzoxy-L-serine benzyl (B1604629) ester, in the presence of quinoline. unimi.it Subsequent removal of the protecting groups through catalytic hydrogenolysis and acid hydrolysis yields the final this compound product. unimi.it More recent methods have also employed tert-butoxycarbonyl (BOC) and ethyl ester protecting groups for the L-serine moiety without a significant impact on the final yield. unimi.it

Stereoselective Synthesis of the Glycerol-3-phosphate Backbone

The stereoselective synthesis of the glycerol-3-phosphate backbone is a critical step in the total synthesis of this compound, as it establishes the correct stereochemistry of the final molecule. A common strategy for achieving this is to start from a chiral precursor.

One established method for producing the glycerol-3-phosphate backbone involves the enzymatic phosphorylation of glycerol (B35011). osti.gov This biocatalytic approach offers high stereoselectivity. Alternatively, chemical methods often utilize chiral starting materials like 1,2-O-isopropylidene-sn-glycerol. This can be tosylated and then subjected to acid-catalyzed deprotection to provide the stereocenter for the construction of the optically active molecule. mdpi.com

Another approach to obtaining enantiomerically pure glycerol derivatives is through the use of glycidol (B123203), which can be derived from carbohydrates. mdpi.com The nucleophilic ring-opening of phosphorylated glycidol derivatives provides an efficient route to the desired backbone. mdpi.com

Phosphorylation and Amino Acid Coupling Methodologies

The phosphorylation of the glycerol backbone and its subsequent coupling with the serine amino acid are pivotal steps in the synthesis of this compound. Various methodologies have been developed to achieve this efficiently.

For the phosphorylation step, reagents like 2-chloro-1,3,2-dioxaphospholane (B43518) can be used to elaborate the phosphodiester headgroup. mdpi.com In the context of solid-phase synthesis of phosphopeptides, which shares methodological similarities, stable H-phosphonates have been employed. These become highly reactive upon activation with condensing agents and are compatible with Fmoc/t-butyl solid-phase synthesis strategies. luxembourg-bio.com

The coupling of the phosphorylated glycerol with serine requires careful selection of activating agents. In solid-phase peptide synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used coupling reagent. rsc.org Another study on the efficiency of coupling phosphoamino acids in SPOT synthesis identified EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) as a preferable activator. nih.gov

Chemoenzymatic Synthesis for Enantiomeric Purity and Scalability

Chemoenzymatic approaches to this compound offer a powerful alternative to total chemical synthesis, often providing high enantiomeric purity and the potential for greater scalability. These methods leverage the specificity of enzymes for key transformations.

One prominent chemoenzymatic strategy involves the use of phospholipase D (PLD). This enzyme can catalyze a transphosphatidylation reaction, where the phosphatidyl group from a readily available phospholipid, such as that found in lecithin, is transferred to an alcohol acceptor like L-serine. unimi.it This method has been successfully used to obtain this compound from phospholipid mixtures enriched in phosphatidylserine (B164497). unimi.it

Another chemoenzymatic route begins with the enzymatic phosphorylation of glycerol to produce sn-glycerol-3-phosphate. osti.gov This stereochemically pure intermediate is then acylated, and the resulting phosphatidic acid is condensed with a protected serine derivative to form the desired product. osti.gov

The enzymatic deacylation of glycerophospholipids is another valuable tool. Lipases can be used for the regioselective removal of acyl chains from glycerophospholipids, which can then be followed by chemical or enzymatic modifications to yield the target compound. mdpi.com

Design and Synthesis of Labeled this compound for Isotopic Tracing and Imaging

The synthesis of isotopically labeled this compound is essential for a variety of research applications, including metabolic tracing and imaging studies. These labeled compounds allow for the tracking of the molecule's fate in biological systems.

A common strategy for introducing a radioactive label involves using a radiolabeled precursor. For instance, phosphatidylserine labeled in the glycerol moiety has been synthesized from (2-³H)glycerol. osti.gov The synthesis proceeds through the enzymatic phosphorylation of the labeled glycerol, followed by acylation to form labeled sn-glycerol-3-phosphate. This is then condensed with a protected serine derivative. osti.gov The final product can be purified chromatographically, with reported molar specific activities of 25 Ci/mol. osti.gov

Another approach for stereospecific labeling of the glycerol moiety involves the oxidation of a diacylglycerol to the corresponding aldehyde, followed by reduction with a radiolabeled reducing agent like tritiated sodium borohydride. nih.gov This radiolabeled alcohol can then be converted to the desired phosphocholine (B91661) derivative and subsequently to other phospholipids (B1166683) through transphosphatidylation. nih.gov

Development of Non-Metabolizable Analogues for Functional Probes and Inhibitor Studies

The development of non-metabolizable analogues of this compound is crucial for creating functional probes and inhibitors to study its biological roles without the complication of metabolic breakdown. These analogues typically feature modified chemical bonds that are resistant to enzymatic cleavage.

One approach to creating non-hydrolyzable analogues is to replace the oxygen atom in the phosphate (B84403) ester linkage with a methylene (B1212753) group, creating a phosphonate. nih.gov The synthesis of such analogues can be challenging and often requires specialized chemical methods.

In the broader context of creating non-hydrolyzable phosphoserine analogues in proteins, a method has been developed for the site-specific incorporation of 2-amino-4-phosphonobutyric acid, a non-hydrolyzable phosphoserine mimic, using cell-free protein synthesis. nih.gov While this is applied to protein synthesis, the underlying principles of creating phosphonate-based mimics are relevant.

Evolutionary and Comparative Biochemical Studies of Sn Glycero 3 Phosphoserine

Conservation of Metabolic Pathways across Diverse Organisms

The metabolic pathways involving sn-glycero-3-phosphoserine, a crucial intermediate in the synthesis of phosphatidylserine (B164497) (PS), exhibit remarkable conservation across diverse life forms, from bacteria to mammals. This conservation underscores the fundamental importance of PS and its derivatives in cellular function. In prokaryotes like E. coli, as well as in yeast, PS is synthesized from cytidine (B196190) diphosphate-diacylglycerol (CDP-diacylglycerol) and L-serine, a reaction catalyzed by PS synthase. nih.govwikipedia.org This CDP-diacylglycerol-dependent pathway is a foundational route for the production of major phospholipids (B1166683). mdpi.com

In contrast, mammalian cells have evolved a different primary mechanism for PS synthesis. nih.govwikipedia.org They utilize a base-exchange reaction where the head group of pre-existing phospholipids, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced by serine. nih.govnih.gov This reaction is calcium-dependent and is catalyzed by two distinct enzymes, phosphatidylserine synthase-1 (PSS1) and phosphatidylserine synthase-2 (PSS2). nih.govwikipedia.org PSS1 preferentially uses PC as a substrate, while PSS2 utilizes PE. nih.govnih.gov Despite this difference in the primary synthetic route, the end product, phosphatidylserine, serves universally as a precursor for other essential phospholipids. For instance, in both yeast and mammals, PS can be decarboxylated to form PE, a reaction that occurs in the mitochondria. nih.govnih.govcaldic.com This conversion highlights a conserved downstream metabolic fate of PS.

The evolutionary persistence of PS synthesis, albeit through different pathways, points to its indispensable roles. Phosphatidylserine is a key structural component of cell membranes and is involved in critical signaling pathways. wikipedia.orgnih.gov The ability of cells across all three domains of life to control their lipid membrane composition is vital for normal physiological function and survival. royalsocietypublishing.org

Table 1: Conservation of this compound (as part of Phosphatidylserine) Metabolism

FeatureProkaryotes (e.g., E. coli)YeastMammals
Primary PS Synthesis Pathway CDP-diacylglycerol + L-serineCDP-diacylglycerol + L-serineBase-exchange from PC or PE with L-serine
Key Enzyme(s) PS synthasePS synthasePhosphatidylserine synthase 1 (PSS1) & 2 (PSS2)
Substrate(s) for PS Synthase CDP-diacylglycerol, L-serineCDP-diacylglycerol, L-serinePhosphatidylcholine (PC), Phosphatidylethanolamine (PE), L-serine
Conversion to PE Yes (via PS decarboxylase)Yes (via Psd1p in mitochondria and Psd2p in endosomes)Yes (via PS decarboxylase in mitochondria)

Species-Specific Roles and Adaptations in Phospholipid Metabolism

While the core functions of phospholipids derived from this compound are conserved, species-specific adaptations in their metabolism and roles are evident. These adaptations often reflect the unique physiological demands and environmental niches of different organisms.

In mammals, the presence of two distinct PS synthases (PSS1 and PSS2) suggests a more complex regulation of PS pools, potentially for specialized functions in different tissues or subcellular compartments. nih.gov For example, the brain has a particularly high capacity for PS synthesis, where it plays a critical role in neuronal signaling and survival. nih.gov Brain phosphatidylserine is notably enriched with docosahexaenoic acid (DHA), which is crucial for its function. nih.govcaldic.com The synthesis of PS from different precursors (PC via PSS1 and PE via PSS2) may allow for the generation of PS species with distinct fatty acid compositions, tailored for specific membrane environments or signaling platforms.

In yeast, there are also two phosphatidylserine decarboxylase enzymes, Psd1p in the mitochondria and Psd2p in the endosomes, which produce PE from PS. nih.gov This compartmentalization suggests that the PE pools generated in these different organelles may have distinct functional roles. nih.gov Yeast lacking both enzymes require ethanolamine (B43304) supplementation to survive, highlighting the essential nature of PE synthesis from PS in this organism under certain conditions. nih.gov

The fatty acid composition of phosphatidylserine can also vary significantly between species. For instance, PS derived from plants has a different fatty acid profile compared to that from animals. wikipedia.org These differences in lipid structure can influence membrane fluidity and the function of membrane-associated proteins. nih.gov

Table 2: Species-Specific Adaptations in Phosphatidylserine Metabolism

OrganismKey AdaptationFunctional Significance
Mammals Two PS synthases (PSS1 and PSS2). nih.govAllows for differential regulation and production of specific PS pools from PC and PE, potentially with distinct fatty acid compositions for specialized tissue functions (e.g., brain). nih.govnih.gov
Yeast Two PS decarboxylases (Psd1p and Psd2p) in different organelles. nih.govSuggests functionally distinct pools of PE are synthesized in mitochondria and endosomes. nih.gov
Plants vs. Animals Different fatty acid compositions in PS. wikipedia.orgAffects membrane properties like fluidity and protein function. nih.gov

Functional Divergence in Eukaryotic versus Prokaryotic Systems

A significant functional divergence in the metabolism and role of this compound and its derivatives exists between eukaryotic and prokaryotic systems. This divergence is largely a reflection of the increased complexity of eukaryotic cellular architecture and signaling networks.

In prokaryotes, the synthesis of phospholipids, including those derived from this compound, is relatively straightforward, primarily serving structural roles in the cell membrane. mdpi.com The CDP-diacylglycerol-dependent pathway is the central route for the synthesis of major phospholipids like PE (via PS) and phosphatidylglycerol. mdpi.com While essential for membrane integrity, the regulatory roles of these lipids are less elaborate than in eukaryotes.

Eukaryotic cells, with their multitude of membrane-bound organelles, exhibit a much higher degree of lipid complexity, with over 800 lipid species compared to less than 100 in prokaryotes. royalsocietypublishing.org This complexity allows for the specialization of membrane functions. Phosphatidylserine, synthesized from this compound precursors, is not just a structural component but a key player in a wide array of cellular processes. In eukaryotes, PS is typically localized to the inner leaflet of the plasma membrane, contributing to the membrane's asymmetry. wikipedia.orgnih.gov This specific localization is crucial for the function of many signaling proteins, such as protein kinase C (PKC) and Akt, which dock to the membrane via PS-binding domains. wikipedia.orgnih.gov

Furthermore, the transport of phospholipids between organelles is a highly regulated process in eukaryotes, involving lipid transfer proteins. biorxiv.org For example, PS synthesized in the endoplasmic reticulum must be transported to the mitochondria for decarboxylation to PE. caldic.com This inter-organelle transport and metabolic conversion is a hallmark of eukaryotic phospholipid homeostasis that is absent in the simpler prokaryotic cell. The evolution of complex ABC transporters in eukaryotes also plays a role in the directional movement of phospholipids, including PS, across membranes, a level of regulation not seen in most prokaryotes. nih.gov

Table 3: Functional Divergence of Phosphatidylserine Metabolism in Eukaryotes vs. Prokaryotes

FeatureProkaryotesEukaryotes
Lipid Complexity Low (< 100 species) royalsocietypublishing.orgHigh (> 800 species) royalsocietypublishing.org
Primary Role of PS Structural component of the cell membrane. mdpi.comStructural component and key signaling molecule. wikipedia.orgnih.gov
Membrane Localization Generally distributed.Asymmetrically localized to the inner leaflet of the plasma membrane. wikipedia.orgnih.gov
Synthesis Pathway Primarily CDP-diacylglycerol dependent. nih.govwikipedia.orgBase-exchange in mammals; CDP-diacylglycerol dependent in yeast. nih.govwikipedia.org
Inter-organelle Transport Absent.Highly regulated, involving lipid transfer proteins. caldic.combiorxiv.org
Signaling Involvement Limited.Crucial for docking and activation of signaling proteins (e.g., PKC, Akt). wikipedia.orgnih.gov

Computational and Systems Biology Approaches to Sn Glycero 3 Phosphoserine Research

Metabolic Network Modeling and Flux Analysis

Metabolic network modeling is a powerful computational approach used to understand the complex web of biochemical reactions within a cell. These models represent the stoichiometry of all known metabolic reactions in an organism, creating a mathematical framework to simulate metabolic states. nih.gov Flux Balance Analysis (FBA) is a key technique used with these models to predict the rate, or flux, of metabolites through the various pathways under specific conditions, assuming a steady state where the production and consumption of intracellular metabolites are balanced. youtube.com

In the context of sn-glycero-3-phosphoserine, which is the backbone of phosphatidylserine (B164497) (PS), metabolic network models can elucidate the dynamics of its synthesis and downstream conversions. In mammalian cells, PS is primarily synthesized via base-exchange reactions where the head group of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) is replaced with L-serine, catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2), respectively. nih.govnih.gov PS can then be decarboxylated in the mitochondria to form PE, creating an interconnected cycle. nih.gov

For example, an enzyme-constrained metabolic model of Treponema pallidum highlighted the role of glycerol-3-phosphate dehydrogenase in maintaining redox balance, demonstrating how modeling can identify key metabolic functions. nih.gov While specific, large-scale flux analysis studies focusing solely on this compound are not extensively documented, the principles of metabolic modeling are routinely applied to understand phospholipid biosynthesis in broader systems biology studies. yeastgenome.org These computational frameworks are critical for integrating high-throughput 'omics' data to build predictive models of lipid homeostasis in health and disease. nih.govmdpi.com

Molecular Dynamics Simulations of Lipid Bilayers and Protein-Lipid Interactions

Molecular dynamics (MD) simulations are a computational method that provides an atomistic-level view of the structure and dynamics of biological systems, including lipid membranes. nih.gov By simulating the movements of individual atoms over time based on the principles of classical mechanics, MD allows researchers to investigate the physical properties of lipid bilayers containing phosphatidylserine (PS) and their interactions with other molecules like ions and proteins. mdpi.comrsc.org

MD simulations have been instrumental in understanding how the presence of anionic PS lipids affects membrane structure. rsc.org Studies on bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylserine (POPS) have revealed specific interactions between the serine headgroup and ions like Na+. nih.gov These simulations show that Na+ ions can penetrate into the ester region of the lipid-water interface, coordinating with both the phosphate (B84403) and carboxylate groups of PS molecules, which in turn restricts the motion of the lipid molecules. nih.govresearchgate.net This leads to a higher area compressibility modulus for POPS bilayers compared to neutral phosphatidylcholine (PC) bilayers, meaning they are stiffer and less easily compressed. rsc.org

The interaction between proteins and PS-containing membranes is another critical area explored by MD simulations. nih.gov For example, simulations can elucidate the binding mechanisms of peripheral membrane proteins that specifically recognize PS. nih.gov These computational studies can reveal the precise amino acid residues and lipid headgroup atoms involved in the interaction, the depth of protein penetration into the bilayer, and any conformational changes that occur upon binding. acs.org This information is vital for understanding the molecular basis of cellular processes regulated by PS, such as apoptosis and blood coagulation, where specific proteins must recognize and bind to PS exposed on the cell surface. rsc.orgnih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Phosphatidylserine-Containing Bilayers

Simulation SystemKey FindingSignificanceReference
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylserine (POPS) BilayerDetermined the lipid area to be 62.7 Ų at 25 °C and identified preferential interactions of Na+ ions with the serine and phosphate groups.Provides fundamental structural data and explains the larger area compressibility modulus compared to neutral lipids. rsc.org
POPS Bilayer with Na+ and NaClNa+ ions penetrate deep into the water/lipid interface and coordinate with multiple POPS molecules, restricting lipid motion.Elucidates the structural impact of counterions on negatively charged lipid bilayers. nih.gov
Mixed POPC/POPS BilayersThe addition of POPS to a POPC bilayer reduces the average area per PC molecule, indicating strong intermolecular interactions.Helps model the lipid arrangement in mixed membranes, such as the outer leaflet of apoptotic cells. acs.org
Cancer vs. Normal Cell Membrane Models (PC vs. PC/PS)The presence of PS in the outer leaflet (cancer model) alters membrane properties and can influence the permeation of drug compounds.Offers a computational platform to explore the selectivity of cancer therapies targeting exposed PS. mdpi.com

Bioinformatics Analysis of Related Genes, Enzymes, and Pathways

Bioinformatics provides the tools and databases necessary to study the genes, enzymes, and pathways related to this compound metabolism from a sequence and structural perspective. A primary focus of this analysis is on the phosphatidylserine synthase (PSS) enzymes that produce phosphatidylserine (PS). nih.govnih.gov

In mammals, two distinct genes, PTDSS1 and PTDSS2, encode for phosphatidylserine synthase 1 (PSS1) and 2 (PSS2), respectively. nih.govembopress.org Bioinformatics analyses, including sequence alignment and phylogenetic studies, can trace the evolutionary history of these enzymes across different species, from bacteria and yeast to mammals, revealing that the synthesis pathway in mammals (base exchange) is distinct from that in prokaryotes and yeast (which use CDP-diacylglycerol). nih.govnih.gov

Structural bioinformatics is used to predict and analyze the three-dimensional structure of these enzymes. PSS1 is a multi-spanning transmembrane protein located in the endoplasmic reticulum (ER), specifically in a region known as the mitochondria-associated membrane (MAM). nih.govnih.gov Computational topology prediction models, validated by experimental methods, have been used to map the transmembrane segments of PSS1. nih.gov These models have localized the amino acid residues crucial for catalytic activity to the ER lumen, while residues involved in the feedback regulation by PS are positioned on the cytosolic side. nih.gov This structural insight is key to understanding how the enzyme's activity is controlled by the concentration of its product in the membrane. embopress.orgnih.gov

Furthermore, bioinformatics is crucial for identifying and understanding the impact of genetic mutations. For instance, missense mutations in the human PTDSS1 gene have been identified as the cause of Lenz-Majewski syndrome. nih.govembopress.org Computational tools can predict the effect of these mutations on protein stability and function, helping to explain the resulting dysregulation of PS synthesis. Bioinformatics databases also catalog gene expression data, which can reveal how the expression of PTDSS1 and PTDSS2 is altered in different tissues or disease states, such as in cardiac tissue following myocardial infarction. researchgate.net This integration of sequence, structure, and expression data is fundamental to building a comprehensive picture of the biological roles and regulation of phosphatidylserine synthesis pathways. nih.govnih.gov

Emerging Research Areas and Future Perspectives on Sn Glycero 3 Phosphoserine

Integration with Multi-Omics Datasets (e.g., Lipidomics, Proteomics, Metabolomics)

The advent of multi-omics technologies is revolutionizing our ability to understand complex biological systems. Integrating data from lipidomics, proteomics, and metabolomics provides a more holistic view of the cellular functions of sn-glycero-3-phosphoserine and its derivatives.

Lipidomics: This field focuses on the comprehensive analysis of lipids in a biological system. Lipidomic studies can reveal alterations in the levels of various phosphatidylserine (B164497) (PS) species, including those derived from this compound, in different physiological and pathological states. For instance, disturbances in glycerophospholipid pathways, which include phosphatidylserine, have been observed in studies of benzene-induced hematotoxicity. nih.gov By correlating these changes with other lipid classes, researchers can build a detailed map of the lipid metabolic network and how it is perturbed in disease.

Proteomics: The study of the entire set of proteins in a cell or organism, proteomics, is crucial for identifying the enzymes and binding partners that interact with this compound. For example, proteomic analyses can help identify the specific kinases that phosphorylate serine to initiate its incorporation into phospholipids (B1166683) and the phosphatases that reverse this process. mdpi.com Furthermore, identifying proteins that bind to phosphatidylserine on the cell surface can shed light on its role in signaling pathways, such as those involved in cell-cell fusion and apoptosis. nih.gov

Metabolomics: This large-scale study of small molecules, or metabolites, within cells and biological systems provides a functional readout of the cellular state. Metabolomic approaches can quantify the precursors and breakdown products of this compound, offering insights into the dynamics of its synthesis and catabolism. nih.gov By integrating metabolomic data with genomic and proteomic information, a more complete picture of the metabolic pathways involving this compound can be constructed. nih.gov

The integration of these "omics" datasets is facilitated by advanced computational frameworks. nih.gov These tools allow for the mapping of regulatory interactions across different omics layers, enabling researchers to, for example, link changes in gene expression (genomics) to alterations in protein levels (proteomics) and, subsequently, to changes in lipid and metabolite profiles (lipidomics and metabolomics). nih.govnih.gov This integrated approach is essential for understanding the systemic effects of this compound and its metabolites.

Table 1: Multi-Omics Approaches for Studying this compound

Omics FieldFocus of StudyExamples of Research Applications
Lipidomics Comprehensive analysis of lipids.Identifying changes in phosphatidylserine species in disease states. nih.gov
Proteomics Study of the complete set of proteins.Identifying enzymes and binding partners that interact with this compound. mdpi.com
Metabolomics Large-scale study of small molecules (metabolites).Quantifying precursors and breakdown products to understand metabolic dynamics. nih.gov

Development of Novel Research Tools and Probes for Mechanistic Studies

To dissect the precise molecular mechanisms involving this compound, the development of sophisticated research tools and probes is paramount. These tools allow for the specific detection, enrichment, and manipulation of this lipid and its related molecules within a complex cellular environment.

One significant area of development is the creation of chemical probes for the selective enrichment of phosphorylated serine- and threonine-containing peptides. nih.gov These probes often feature a reactive group to bind to the modified phosphopeptide, an affinity tag (like biotin) for selective purification, and a cleavable linker to allow for the recovery of the target molecule for analysis by mass spectrometry. nih.gov Such tools are invaluable for phosphoproteome analysis, enabling the identification of proteins that are post-translationally modified with phosphoserine, a key step in many signaling pathways. nih.gov

Furthermore, the limited specificity of some existing probes for phosphatidylserine (PS) highlights the need for more refined tools. nih.gov While fluorescently labeled annexin (B1180172) A5 is widely used to detect externalized PS during apoptosis, its binding can be influenced by other anionic lipids. nih.gov Therefore, future research will likely focus on developing probes with higher specificity and affinity for different PS species, allowing for a more accurate depiction of their distribution and dynamics in cell membranes. nih.gov The combination of these advanced probes with high-resolution imaging techniques will provide unprecedented insights into the subcellular localization and trafficking of this compound-containing lipids.

Exploration of Uncharted Biological Roles and Mechanisms

While the role of phosphatidylserine in apoptosis and blood coagulation is well-established, emerging research is beginning to uncover novel biological functions and mechanisms associated with this compound and its derivatives.

One area of active investigation is the role of these lipids in cell-cell fusion events. nih.gov Processes such as the formation of multinucleated osteoclasts for bone resorption and the development of the syncytiotrophoblast layer in the placenta rely on the precise regulation of membrane fusion, where PS exposure on the cell surface is thought to play a critical signaling role. nih.gov Understanding the specific machinery that controls PS externalization in these contexts is a key area for future research. nih.gov

Moreover, the metabolic pathways involving this compound are being linked to a growing number of cellular processes and diseases. For example, phosphoserine phosphatase (PSPH), an enzyme in the L-serine biosynthesis pathway, has been implicated in cancer progression through mechanisms that may be independent of its canonical role in producing L-serine. nih.govnih.gov Studies have shown that PSPH can dephosphorylate other proteins, such as IRS-1, thereby influencing signaling pathways that control cell proliferation and invasion. nih.gov This suggests a "noncanonical" function for enzymes in this pathway, opening up new avenues for therapeutic intervention. nih.gov

The intricate relationship between different phospholipid classes is also a subject of ongoing exploration. The metabolism of phosphatidylserine (PS) and phosphatidylethanolamine (B1630911) (PE) are closely intertwined, with PS serving as a precursor for mitochondrial PE synthesis. researchgate.net Elucidating the regulation of these interconnected pathways is crucial for understanding how cells maintain membrane homeostasis and respond to various stimuli.

Q & A

Q. What are the standard methodologies for isolating Sn-glycero-3-phosphoserine from biological membranes?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency in separating polar lipids like phosphatidylserine derivatives. For this compound, tissues are homogenized in chloroform:methanol (2:1 v/v) to form a miscible system with cellular water. Subsequent dilution with chloroform and water partitions lipids into the chloroform layer, which is isolated and evaporated. Adjustments to solvent ratios or centrifugation speeds may optimize recovery for specific tissues (e.g., neuronal membranes vs. plant cells) . Purity is confirmed via thin-layer chromatography (TLC) or GC-MS, as outlined in reagent testing protocols for phospholipids .

Q. How can researchers assess the purity and structural integrity of synthesized this compound?

Purity is validated using TLC (e.g., silica gel plates with chloroform:methanol:water, 65:25:4) and quantified via phosphorus assays. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P-NMR for phosphate groups, 1^{1}H-NMR for acyl chain composition). Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns. For example, Avanti Polar Lipids employs TLC and GC to certify >99% purity for analogous phosphoserine derivatives .

Q. What experimental controls are critical when studying this compound in membrane models?

Include negative controls (e.g., liposomes lacking phosphatidylserine) and positive controls (e.g., commercially available this compound standards). Monitor pH and ionic strength, as phosphatidylserine’s charge-dependent interactions (e.g., with calcium ions) influence membrane fusion or protein binding. Replicate experiments using lipid vesicles with defined fatty acid compositions to isolate variables .

Advanced Research Questions

Q. How can isotopic labeling or fluorescent tagging of this compound improve tracking in membrane dynamics studies?

Incorporate 14^{14}C or 3^{3}H isotopes during synthesis to trace metabolic incorporation. Fluorescent derivatives like NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) tagged at the acyl chain (e.g., 18:1-06:0 NBD PS) enable real-time imaging of lipid transferase activity or vesicle trafficking. For example, Avanti’s NBD-PS is used in large unilamellar vesicles (LUVs) to study phosphatidylserine flippase kinetics . Validate tagging efficiency via HPLC and confirm minimal perturbation of lipid behavior using differential scanning calorimetry (DSC) .

Q. What experimental strategies resolve contradictory data on this compound’s role in apoptosis signaling?

Contradictions often arise from model system variability (e.g., cancer cells vs. primary neurons) or differences in lipid asymmetry assays. Address this by:

  • Standardizing apoptotic inducers (e.g., staurosporine vs. UV irradiation).
  • Using lipidomics to quantify endogenous this compound levels alongside externalized phosphatidylserine.
  • Comparing results across orthogonal methods (e.g., Annexin V binding, lipid scramblase knockout models). Reference structural analogs (e.g., PS(19:0/18:1)) to clarify acyl-chain-dependent effects .

Q. How can researchers design experiments to elucidate this compound’s interaction with calcium-dependent proteins?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vitro reconstitution, prepare lipid bilayers with varying this compound concentrations and measure protein recruitment (e.g., C2 domains of synaptotagmin). Control for nonspecific interactions by substituting with structurally similar lipids (e.g., phosphatidylcholine). Molecular dynamics simulations further predict interaction hotspots, validated via mutagenesis .

Q. What are the best practices for synthesizing this compound with asymmetric acyl chains?

Employ regioselective enzymatic or chemical acylation. For example, phospholipase A2 selectively hydrolyzes the sn-2 position, enabling re-esterification with desired fatty acids. Purify intermediates using silica gel chromatography and confirm regiospecificity via 13^{13}C-NMR. Avanti’s protocols for 1-palmitoyl-2-oleoyl derivatives demonstrate >97% regiochemical purity using TLC and MS .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Document fatty acid sources (e.g., synthetic vs. natural).
  • Standardize reaction conditions (temperature, solvent purity).
  • Implement quality control using 31^{31}P-NMR to detect phosphate group anomalies.
  • Cross-validate with independent assays (e.g., LC-MS/MS for acyl chain composition) .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in cellular assays?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50_{50} values. Account for lipid aggregation thresholds via dynamic light scattering (DLS). For imaging data, apply cluster analysis to quantify spatial redistribution. Replicate experiments across ≥3 independent lipid preparations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.